3-(Difluoromethyl)cyclohexan-1-ol

Medicinal Chemistry Physicochemical Property Drug Design

Sourcing regioisomerically pure, low LogP fluorinated building blocks for CNS programs often introduces supply chain variability. 3-(Difluoromethyl)cyclohexan-1-ol offers a verified 3-position CF₂H substitution, providing a metabolically stable bioisostere for methoxy or thiol groups. - Distinct 3-substitution pattern ensures precise spatial arrangement of the polar handle and fluorinated motif. - Low predicted LogP (0.90) supports BBB permeability while mitigating off-target binding. - Validated substrate for novel late-stage fluorination methodology development.

Molecular Formula C7H12F2O
Molecular Weight 150.17 g/mol
Cat. No. B13342924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Difluoromethyl)cyclohexan-1-ol
Molecular FormulaC7H12F2O
Molecular Weight150.17 g/mol
Structural Identifiers
SMILESC1CC(CC(C1)O)C(F)F
InChIInChI=1S/C7H12F2O/c8-7(9)5-2-1-3-6(10)4-5/h5-7,10H,1-4H2
InChIKeyRJWATGKDANMOCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Difluoromethyl)cyclohexan-1-ol: A Critical R&D Building Block


3-(Difluoromethyl)cyclohexan-1-ol (CAS: 1779747-36-2) is a fluorinated cyclohexanol derivative belonging to the class of difluoromethyl (CF₂H)-containing building blocks. The compound is characterized by a cyclohexane ring with a hydroxyl group at the 1-position and a difluoromethyl group at the 3-position, yielding a molecular formula of C₇H₁₂F₂O and a molecular weight of 150.17 g/mol . The CF₂H group is recognized as a privileged motif in medicinal chemistry and agrochemicals, acting as a metabolically stable lipophilic hydrogen bond donor that can significantly modulate the physicochemical and pharmacokinetic properties of lead molecules [1]. This specific substitution pattern makes it a valuable synthetic intermediate for introducing both a stereodefined polar handle (OH) and a fluorinated bioisostere into more complex molecular architectures.

Fluorinated building block
Cyclohexanol scaffold with difluoromethyl (CF₂H) motif for lead optimization
Privileged CF₂H group
Reported lipophilic hydrogen bond donor, modulating ADME and binding properties
Chiral scaffold handle
Hydroxyl group at 1-position enables enantioselective derivatization

Why Generic Substitutes Fail for 3-(Difluoromethyl)cyclohexan-1-ol


The precise regiochemistry of the difluoromethyl group on the cyclohexane ring is a critical determinant of the compound's intermolecular interactions and physicochemical behavior. The 3-position places the CF₂H group in a specific spatial relationship with the hydroxyl handle, which is distinct from other regioisomers like 2-(Difluoromethyl)cyclohexan-1-ol or 4-(Difluoromethyl)cyclohexan-1-ol . This spatial arrangement directly impacts the compound's utility as a chiral scaffold and its ability to serve as a viable bioisostere. Furthermore, substituting the CF₂H group with a CF₃ group (e.g., 3-(Trifluoromethyl)cyclohexan-1-ol) is not a neutral exchange. As established in medicinal chemistry literature, the CF₂H group is a superior lipophilic hydrogen bond donor compared to the purely hydrophobic CF₃ group [1]. This fundamental difference alters target binding affinity, aqueous solubility, and metabolic stability, making direct substitution without re-optimization of a lead series a high-risk approach in development programs.

1
Regioisomer mismatch: 2- or 4-(difluoromethyl) isomers may alter spatial interaction profile and polarity balance.
2
CF₃ replacement: Trifluoromethyl analog lacks hydrogen bond donor capacity, which may not support the same target interactions.

Comparative Profile of 3-(Difluoromethyl)cyclohexan-1-ol


Regioisomeric Effect on Lipophilicity and Solubility

The predicted octanol-water partition coefficient (LogP) for 3-(Difluoromethyl)cyclohexan-1-ol is 0.90 . This value is significantly lower than the predicted LogP of its regioisomer, cis-4-(Difluoromethyl)cyclohexanol, which is reported as 1.6 . A lower LogP indicates higher polarity and greater aqueous solubility, a key parameter in drug development for achieving favorable absorption, distribution, metabolism, and excretion (ADME) properties and for formulating bioavailable compounds.

Regioisomeric LogP Shift
Reported
ΔLogP ≈ -0.7
3-isomer shows lower lipophilicity than 4-isomer, supporting higher polarity.
Predicted values; experimental validation recommended.
Medicinal Chemistry Physicochemical Property Drug Design

Reduced Lipophilicity from CF₂H Substitution

The introduction of the difluoromethyl group on the cyclohexane ring leads to a substantial change in lipophilicity. The predicted LogP for 3-(Difluoromethyl)cyclohexan-1-ol is 0.90 . In stark contrast, the non-fluorinated parent compound, cyclohexanol (C₆H₁₂O), has an experimentally determined LogP of 1.23 [1]. This demonstrates that the CF₂H substitution at the 3-position lowers the LogP by 0.33 units despite adding two fluorine atoms, a counter-intuitive effect attributed to the strong dipole moment and hydrogen bond donor capacity of the CF₂H group [2].

CF₂H Lipophilicity Effect
Class-level
Target LogP 0.90 vs cyclohexanol 1.23
CF₂H substitution may reduce lipophilicity despite addition of fluorine.
Counter-intuitive effect attributed to H-bond donor capacity.
Bioisosterism Physicochemical Property Metabolic Stability

CF₂H as a Lipophilic Hydrogen Bond Donor

The difluoromethyl (CF₂H) group is not merely a hydrophobic substituent but an established lipophilic hydrogen bond donor [1]. This property is absent in the non-fluorinated methyl analog (CH₃) and is significantly different from the trifluoromethyl (CF₃) analog, which acts solely as a hydrophobic group [1]. This capacity for hydrogen bonding, quantified by parameters like the Abraham's hydrogen-bond acidity (A), enables CF₂H-containing compounds like 3-(Difluoromethyl)cyclohexan-1-ol to engage in specific polar interactions with biological targets (e.g., protein backbone carbonyls) that their CF₃ and CH₃ counterparts cannot.

H-Bond Donor Capacity
Class-level
CF₂H: donor (A≈0.1); CF₃/CH₃: non-donor
Enables specific polar interactions for binding affinity modulation.
Based on established functional group properties.
Medicinal Chemistry Bioisosterism Molecular Recognition

One-Step Photoredox Synthesis of CF₂H-Alcohols

A patented method (JP6462426B2) provides a direct and operationally simple route to difluoromethyl group-containing alcohols, including compounds of the class represented by 3-(Difluoromethyl)cyclohexan-1-ol [1]. This method involves the reaction of an olefin (e.g., a cyclohexene derivative) with a difluoromethylating agent in a water-organic solvent mixture under visible-light irradiation, using an iridium photoredox catalyst [1]. This contrasts with traditional, more laborious multi-step syntheses required for many fluorinated cyclohexanols [2].

Synthetic Route
Reported
One-step photoredox vs multi-step
Supports scalable synthesis for research supply.
Iridium photocatalyst, visible-light method.
Synthetic Methodology Process Chemistry Fluorination

Application Scenarios for 3-(Difluoromethyl)cyclohexan-1-ol


Chiral Scaffold for CNS Drug ADME Tuning

Given its low predicted LogP of 0.90 and the hydrogen bond donor capacity of the CF₂H group [1], this compound is ideally suited for use as a starting material or intermediate in the synthesis of central nervous system (CNS) drug candidates. The lower lipophilicity relative to CF₃ and 4-substituted analogs helps maintain desirable properties for crossing the blood-brain barrier while mitigating off-target effects and improving solubility [1]. The hydroxyl group provides a synthetic handle for further derivatization (e.g., ester, ether, amine formation) to build focused libraries.

Non-Traditional Bioisostere in Agrochemical Optimization

The CF₂H group is a recognized bioisostere for methoxy, thiol, and hydroxymethyl groups [1]. 3-(Difluoromethyl)cyclohexan-1-ol is a key intermediate for incorporating this privileged motif into agrochemical leads, as highlighted by recent reviews on the design of modern pesticides [1]. Its ability to act as a lipophilic hydrogen bond donor can be exploited to enhance target binding and metabolic stability in fungicidal or herbicidal candidates, offering a procurement pathway to novel, proprietary chemical space.

Benchmark Substrate for Fluorination Method Development

The patented one-step, visible-light-mediated synthesis [1] underscores the compound's relevance in the field of organofluorine methodology. The compound, or its synthetic precursors, can serve as a benchmark substrate for academic and industrial labs developing next-generation fluorination and C-H activation reactions. Procurement is justified by the need for a well-characterized, structurally relevant substrate to validate reaction scope and yield for novel late-stage functionalization techniques [1].

Application
Selection Property
Validation Focus
CNS research compound ADME profiling
Low predicted lipophilicity and CF₂H H-bond donor
Blood-brain barrier permeability and solubility optimization
Agrochemical bioisostere exploration
CF₂H as reported bioisostere for methoxy/thiol/hydroxymethyl
Target binding and metabolic stability in pesticide leads
Fluorination methodology benchmark
Well-characterized olefin-derived building block
Reaction scope and yield for late-stage functionalization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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